3,5-Dibromo-2,6-dimethoxypyridine
Overview
Description
3,5-Dibromo-2,6-dimethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO2 . It has an average mass of 296.944 Da and a monoisotopic mass of 294.884338 Da .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-2,6-dimethoxypyridine consists of 7 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3,5-Dibromo-2,6-dimethoxypyridine has a density of 1.8±0.1 g/cm3, a boiling point of 260.7±35.0 °C at 760 mmHg, and a flash point of 111.5±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
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Spectroscopic Studies
- Field : Physical Chemistry
- Application : 3,5-Dibromo-2,6-dimethoxypyridine has been used in experimental and theoretical spectroscopic studies .
- Methods : These studies often involve the use of various spectroscopic techniques to investigate the electronic structure of the molecule. The HOMO-LUMO, NBO and NLMO analysis of the molecule is also performed .
- Results : The results of these studies can provide valuable insights into the electronic properties of the molecule, which can be useful in various applications .
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Synthesis of Derivatives
- Field : Organic Chemistry
- Application : 3,5-Dibromo-2,6-dimethoxypyridine can be used in the synthesis of various derivatives .
- Methods : This typically involves reactions with various reagents under specific conditions to form new compounds .
- Results : The resulting compounds can have a wide range of properties and potential applications .
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Sonogashira Cross-Coupling Reactions
- Field : Organic Chemistry
- Application : 3,5-Dibromo-2,6-dimethoxypyridine has been used in Sonogashira cross-coupling reactions .
- Methods : These reactions involve the coupling of an aryl or vinyl halide with a terminal alkyne to form a new carbon-carbon bond .
- Results : The optimized conditions give access to a variety of mono-, di-, tri- and tetraalkynylated pyridines in good yields .
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Preparation of Benzopyranone Derivatives
- Field : Medicinal Chemistry
- Application : 3,5-Dibromo-2,6-dimethoxypyridine can be used in the preparation of benzopyranone derivatives .
- Methods : This typically involves reactions with various reagents under specific conditions to form new compounds .
- Results : The resulting compounds can act as positive GABAA receptor modulators .
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Preparation of Pyrazine Derivatives
- Field : Medicinal Chemistry
- Application : 3,5-Dibromo-2,6-dimethoxypyridine can be used in the preparation of pyrazine derivatives .
- Methods : This typically involves reactions with various reagents under specific conditions to form new compounds .
- Results : The resulting compounds can act as orally active corticotropin releasing factor-1 receptor antagonists .
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Microwave-Enhanced Synthesis of Trisubstituted Pyridazines
- Field : Organic Chemistry
- Application : 3,5-Dibromo-2,6-dimethoxypyridine can be used in the microwave-enhanced synthesis of trisubstituted pyridazines .
- Methods : This typically involves reactions with various reagents under specific conditions to form new compounds .
- Results : The resulting compounds can have a wide range of properties and potential applications .
Safety And Hazards
properties
IUPAC Name |
3,5-dibromo-2,6-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWUBNSHUMRETN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654774 | |
Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2,6-dimethoxypyridine | |
CAS RN |
16727-44-9 | |
Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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